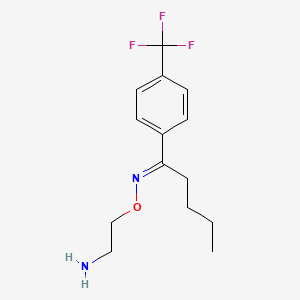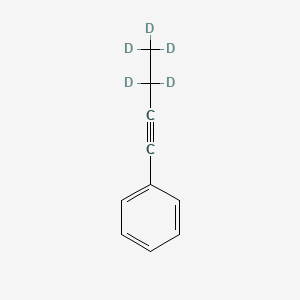
1-Phenyl-1-butyne-3,3,4,4,4-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1-butyne-3,3,4,4,4-d5 (PBD5) is a synthetic compound of the alkyne family that is widely used in scientific research. It has been studied extensively for its unique properties, which make it a valuable tool for a variety of applications.
Mécanisme D'action
1-Phenyl-1-butyne-3,3,4,4,4-d5 acts as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used for a variety of purposes. For example, it can form complexes with transition metal ions, which can be used in catalytic reactions. Additionally, it can be used to activate substrates for further reaction.
Biochemical and Physiological Effects
Due to its unique properties, 1-Phenyl-1-butyne-3,3,4,4,4-d5 can be used to study a variety of biochemical and physiological processes. For example, it can be used to study the structure and function of proteins and enzymes, as well as the mechanisms of drug action. Additionally, it can be used to study the effects of environmental pollutants on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
1-Phenyl-1-butyne-3,3,4,4,4-d5 has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is non-toxic and non-flammable. Additionally, it is stable under a variety of conditions and can be stored for long periods of time. However, it is also relatively reactive and can cause unwanted side reactions.
Orientations Futures
The potential future directions for 1-Phenyl-1-butyne-3,3,4,4,4-d5 are numerous. It can be used to develop new catalysts for organic synthesis, as well as new materials for drug delivery and nanomaterials. Additionally, it can be used to study the structure and function of proteins, enzymes, and other biological molecules. Finally, it can be used to develop new methods for the synthesis of polymers, polyketones, and polyesters.
Méthodes De Synthèse
1-Phenyl-1-butyne-3,3,4,4,4-d5 can be synthesized through a variety of methods, including the Wittig reaction and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, while the Grignard reaction involves the reaction of an organic halide with magnesium metal. Both reactions are relatively simple and can be used to synthesize 1-Phenyl-1-butyne-3,3,4,4,4-d5 in a laboratory setting.
Applications De Recherche Scientifique
1-Phenyl-1-butyne-3,3,4,4,4-d5 is widely used in scientific research due to its unique properties. It has been used in a variety of applications, including organic synthesis, drug delivery, and nanomaterials. It is also used as a catalyst in various reactions, such as the Heck reaction and the Suzuki-Miyaura coupling reaction. Additionally, it is used as a reagent in the synthesis of polymers, polyketones, and polyesters.
Propriétés
IUPAC Name |
3,3,4,4,4-pentadeuteriobut-1-ynylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2H2,1H3/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFMSANAQQVUJA-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C#CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1-butyne-3,3,4,4,4-d5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



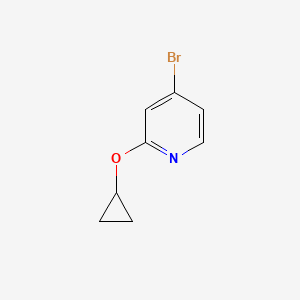
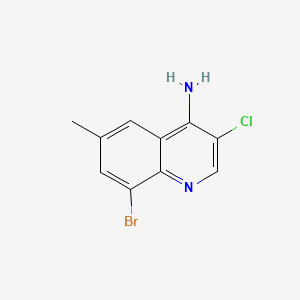
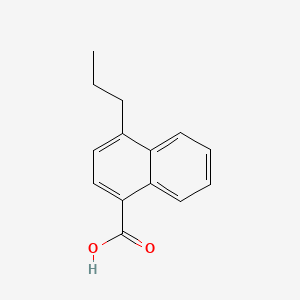

![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)
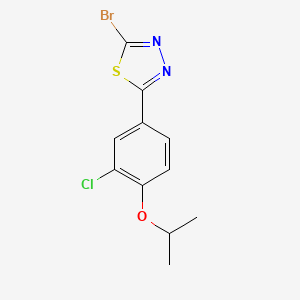


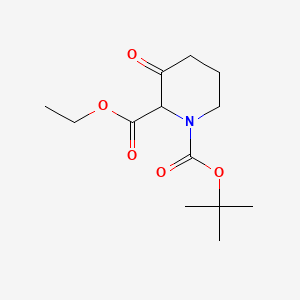
![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)
